

Application Notes and Protocols for In Vivo Imaging Using THP-NCS

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Compound of Interest

Compound Name: THP-NCS

Cat. No.: B6297636

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Introduction

Tris(hydroxypyridinone)-N-cyanato-succinimide (**THP-NCS**) is a versatile bifunctional chelator designed for the stable complexation of radiometals, most notably Gallium-68 (^{68}Ga), for use in Positron Emission Tomography (PET) imaging. Its isothiocyanate (-NCS) group allows for straightforward covalent conjugation to primary amines on targeting biomolecules such as peptides and antibodies. This enables the development of targeted radiopharmaceuticals for non-invasive in vivo imaging of specific biological targets, such as cell surface receptors overexpressed in tumors. These application notes provide an overview of the use of **THP-NCS** in preclinical in vivo imaging, including quantitative data from published studies and detailed experimental protocols.

Principle of Operation

The fundamental application of **THP-NCS** in in vivo imaging involves a multi-step process. First, the **THP-NCS** chelator is conjugated to a targeting ligand (e.g., a peptide or antibody) that has a high affinity for a specific biological marker. Subsequently, the conjugated ligand is radiolabeled with a positron-emitting radionuclide, typically ^{68}Ga . The resulting radiolabeled probe is then administered in vivo, where it circulates and accumulates at the target site. The emitted positrons annihilate with electrons in the surrounding tissue, producing two 511 keV gamma photons that are detected by a PET scanner, allowing for the three-dimensional visualization and quantification of the probe's distribution.

Key Applications

The primary application of **THP-NCS** is in the development of targeted PET imaging agents for oncology. By conjugating **THP-NCS** to molecules that target tumor-specific antigens or receptors, researchers can visualize and quantify tumor localization, assess receptor expression levels, and monitor response to therapy.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical in vivo studies using ^{68}Ga -labeled, **THP-NCS**-conjugated targeting molecules. These studies demonstrate the feasibility and efficacy of this platform for targeted tumor imaging.

Table 1: Ex Vivo Biodistribution of [^{68}Ga]Ga-**THP-NCS**-RGD in U87MG Tumor-Bearing Mice at 1-hour Post-Injection[1][2]

Tissue	% Injected Dose per Gram (%ID/g) (Tracer Only)	% Injected Dose per Gram (%ID/g) (Tracer + RGD Block)
Tumor	2.35 ± 0.06	0.62 ± 0.10
Blood	Not Reported	Not Reported
Heart	0.25 ± 0.04	0.15 ± 0.02
Lungs	0.45 ± 0.07	0.25 ± 0.04
Liver	0.85 ± 0.12	0.55 ± 0.08
Spleen	0.30 ± 0.05	0.20 ± 0.03
Kidneys	15.0 ± 2.5	12.0 ± 1.8
Muscle	0.20 ± 0.03	0.10 ± 0.02
Bone	0.30 ± 0.05	0.20 ± 0.04

Table 2: Ex Vivo Biodistribution of [^{68}Ga]Ga-THP-PhNCS-RGD in U87MG Tumor-Bearing Mice at 1-hour Post-Injection[1][2]

Tissue	% Injected Dose per Gram (%ID/g) (Tracer Only)	% Injected Dose per Gram (%ID/g) (Tracer + RGD Block)
Tumor	2.86 ± 0.43	0.99 ± 0.12
Blood	Not Reported	Not Reported
Heart	Not Reported	Not Reported
Lungs	Not Reported	Not Reported
Liver	1.10 ± 0.15	0.60 ± 0.09
Spleen	0.40 ± 0.06	0.25 ± 0.04
Kidneys	Not Reported	Not Reported
Muscle	0.25 ± 0.04	0.15 ± 0.02
Bone	Not Reported	Not Reported

Table 3: Tumor-to-Organ Ratios for Pretargeting with THPMe-NCS-huA33 and ⁶⁸Ga in SW1222 Xenografts[3]

Ratio	Treated (with THPMe)	Untreated
Tumor-to-Blood	~3.0	~1.0
Tumor-to-Muscle	~15.0	~5.0
Tumor-to-Bone	~12.0	~4.0

Experimental Protocols

Protocol 1: Conjugation of THP-NCS to a Targeting Peptide (e.g., RGD)

- Reagent Preparation:

- Dissolve the targeting peptide (containing a primary amine) in a suitable buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.5-9.0), to a final concentration of 1-5 mg/mL.
- Dissolve **THP-NCS** in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.
- Conjugation Reaction:
 - Add a 5- to 10-fold molar excess of the **THP-NCS** solution to the peptide solution.
 - Incubate the reaction mixture for 2-4 hours at room temperature with gentle stirring.
 - Protect the reaction from light.
- Purification:
 - Purify the resulting conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.
 - Use a gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile (with 0.1% trifluoroacetic acid) to elute the product.
 - Collect fractions containing the desired product and confirm its identity by mass spectrometry.
 - Lyophilize the purified conjugate and store it at -20°C or -80°C.

Protocol 2: Radiolabeling of THP-NCS-Peptide Conjugate with ^{68}Ga

- ^{68}Ga Elution: Elute $^{68}\text{GaCl}_3$ from a $^{68}\text{Ge}/^{68}\text{Ga}$ generator using 0.1 M HCl according to the manufacturer's instructions.
- Buffering:
 - Add the $^{68}\text{GaCl}_3$ eluate to a reaction vial containing a suitable buffer, such as sodium acetate or HEPES, to adjust the pH to 4.5-5.5.

- Radiolabeling Reaction:
 - Add the **THP-NCS**-peptide conjugate (typically 10-50 µg) dissolved in water or buffer to the buffered ^{68}Ga solution.
 - Incubate the reaction mixture at room temperature for 5-10 minutes.
- Quality Control:
 - Determine the radiochemical purity of the [^{68}Ga]Ga-**THP-NCS**-peptide using instant thin-layer chromatography (ITLC) or RP-HPLC with a radioactivity detector.
 - A radiochemical purity of >95% is generally required for in vivo studies.
- Purification (if necessary): If the radiochemical purity is below 95%, purify the product using a C18 Sep-Pak cartridge.

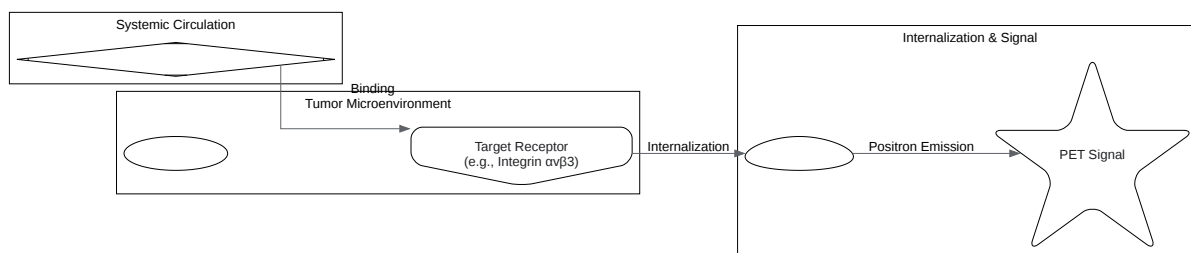
Protocol 3: In Vivo PET Imaging and Biodistribution Studies

- Animal Model:
 - Use appropriate tumor-bearing animal models (e.g., nude mice with subcutaneous tumor xenografts). For example, U87MG glioblastoma cells that overexpress $\alpha\text{v}\beta 3$ integrin are suitable for RGD-based imaging agents.
 - Tumors should be allowed to grow to a suitable size (e.g., 100-300 mm³) before imaging.
- Probe Administration:
 - Administer the radiolabeled probe (typically 5-10 MBq) to the animals via intravenous (tail vein) injection.
 - For blocking studies, co-inject a large excess (e.g., 100-fold) of the non-radiolabeled targeting molecule to demonstrate receptor-specific uptake.
- PET/CT Imaging:

- Anesthetize the animals at a predetermined time point post-injection (e.g., 1 hour).
- Acquire static or dynamic PET images, followed by a CT scan for anatomical co-registration.
- Reconstruct the images using an appropriate algorithm (e.g., OSEM3D).
- Ex Vivo Biodistribution:
 - Immediately after the final imaging session, euthanize the animals.
 - Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
 - Weigh the tissue samples and measure the radioactivity using a gamma counter.
 - Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

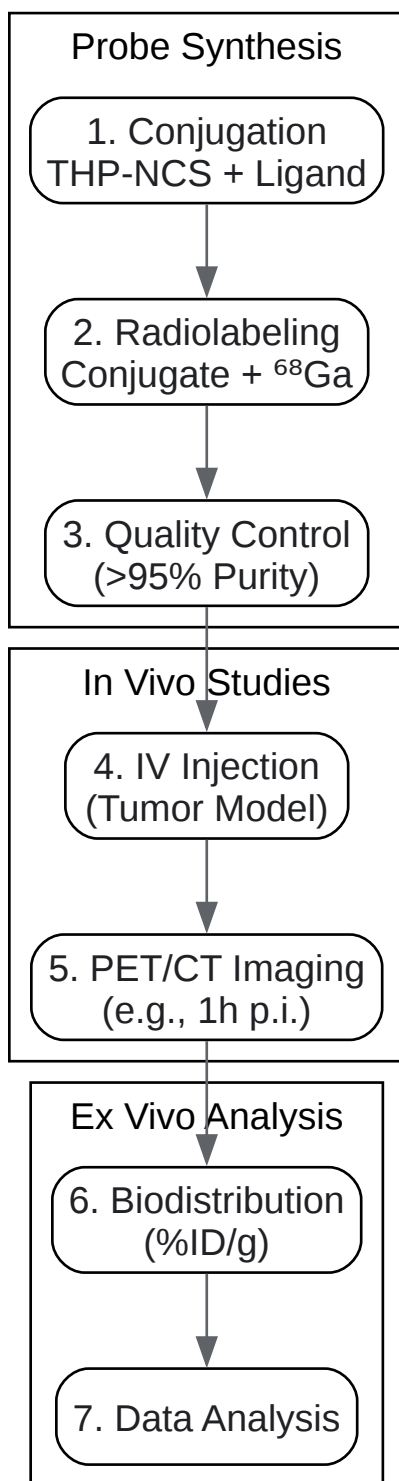
Signaling and Targeting Pathway



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Caption: Receptor-mediated targeting of a ^{68}Ga -THP-NCS probe.

Experimental Workflow



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Caption: Experimental workflow for in vivo imaging with **THP-NCS** probes.

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References

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